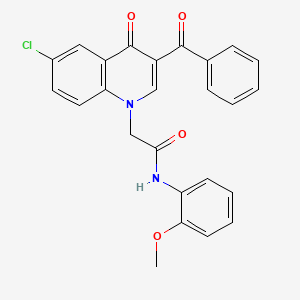

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted at position 3 with a benzoyl group and at position 6 with a chlorine atom. The acetamide side chain is attached to the quinoline nitrogen and terminates in an N-(2-methoxyphenyl) group. Its design combines a heteroaromatic core with polar and lipophilic substituents, which may influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O4/c1-32-22-10-6-5-9-20(22)27-23(29)15-28-14-19(24(30)16-7-3-2-4-8-16)25(31)18-13-17(26)11-12-21(18)28/h2-14H,15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHVCUFUGPBOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide (commonly referred to as C647-1088) is a member of the quinoline family, which has garnered attention for its potential pharmacological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H19ClN2O4

- Molecular Weight : 448.88 g/mol

- IUPAC Name : 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

- SMILES Notation : COc1cccc(NC(CN(C=C2C(c3ccccc3)=O)c(ccc(Cl)c3)c3C2=O)=O)c1

Biological Activity Overview

The biological activities of quinoline derivatives are diverse, with many exhibiting antimicrobial , anticancer , and anti-inflammatory properties. The specific compound C647-1088 is being investigated for its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that quinoline derivatives can possess significant antimicrobial properties. For example, studies have shown that modifications to the quinoline structure can enhance activity against a range of bacterial strains. The presence of the benzoyl and chloro groups in C647-1088 may contribute to its efficacy against certain pathogens.

Anticancer Potential

Quinoline compounds are also known for their anticancer properties. Preliminary studies suggest that C647-1088 may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved.

The mechanism by which C647-1088 exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, targeting key enzymes involved in pathogenic processes.

- Interaction with DNA : Some studies suggest that quinolines can intercalate with DNA, leading to disruption of replication and transcription.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the quinoline class:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence:

Structural Analogues with Quinoline Cores

- 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide () Core: Same 4-oxo-1,4-dihydroquinoline scaffold. Substituents:

- Position 3: Benzenesulfonyl (electron-withdrawing) vs. benzoyl (electron-withdrawing but less polar).

- Position 6: Ethyl (lipophilic) vs. Acetamide Side Chain: N-(4-chlorophenyl) vs. N-(2-methoxyphenyl). The methoxy group in the target compound may improve solubility via hydrogen bonding, while the chloro substituent in the analogue increases lipophilicity. Implications: The benzenesulfonyl group in the analogue could enhance metabolic stability compared to the benzoyl group, but may reduce cell permeability. The chloro substituent at position 6 in the target compound might confer stronger electrophilic character, influencing reactivity in biological systems .

Acetamide Derivatives with Heterocyclic Cores

- Pyridazin-3(2H)-One Derivatives () Core: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. quinoline (fused benzene-pyridine system). Substituents: Methoxybenzyl and methyl groups at positions 3 and 5. Biological Activity: These compounds act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s quinoline core and benzoyl group may target different receptors or pathways, though this is speculative without direct data .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide () Core: Benzothiazole (aromatic ring fused with thiazole) vs. quinoline. Substituents: Trifluoromethyl (strongly electron-withdrawing) at position 6 of benzothiazole; acetamide linked to 2-methoxyphenyl (shared with the target compound).

Simplified Acetamide Analogues

- 2-(4-Bromophenyl)-N-(2-Methoxyphenyl)Acetamide () Structure: Lacks the quinoline core; features a bromophenyl group directly attached to the acetamide. Biological Relevance: Reported for antimicrobial screening due to structural similarity to benzylpenicillin.

- 2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)Acetamide () Structure: Branched acetamide with allyl and 4-chlorobenzyl groups; dual methoxyphenyl substituents. Implications: The branched structure may increase steric hindrance, reducing binding efficiency compared to the linear quinoline-acetamide architecture of the target compound. However, the 4-methoxyphenyl group could improve solubility similarly to the 2-methoxyphenyl in the target molecule .

Tabulated Comparison of Key Compounds

Q & A

Q. Q1. What are the critical steps in synthesizing 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide, and how is purity validated?

Methodological Answer: Synthesis typically involves multi-step reactions, including acylation, nucleophilic substitution, and purification via chromatography. For example, in analogous acetamide syntheses (e.g., ), acetyl chloride is introduced to a morpholinone intermediate under basic conditions (Na₂CO₃ in CH₂Cl₂), followed by overnight stirring. Post-reaction workup includes phase separation, acid washing, and drying (Na₂SO₄). Purity is validated using thin-layer chromatography (TLC) with gradient elution (MeOH/CH₂Cl₂) and recrystallization from ethyl acetate. Structural confirmation relies on ESI/APCI(+) mass spectrometry and ¹H/¹³C NMR spectroscopy to verify molecular ions (e.g., 347 [M+H]⁺) and proton environments (e.g., aromatic δ 7.69 ppm) .

Advanced Reaction Optimization

Q. Q2. How can computational methods enhance the synthesis efficiency of this compound?

Methodological Answer: Integrating quantum chemical calculations (e.g., reaction path searches) and information science can streamline reaction design. For instance, the ICReDD approach ( ) uses computational models to predict optimal reaction conditions (e.g., solvent selection, catalyst loading) and extract data patterns from experimental results. This reduces trial-and-error experimentation and creates feedback loops where computational models refine parameters like activation energy or steric effects, improving yield and selectivity .

Basic Structural Analysis

Q. Q3. Which spectroscopic techniques are essential for confirming the core structure of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for identifying substituent positions and electronic environments. For example, in morpholinone-derived acetamides ( ), aromatic protons (δ 7.16–7.69 ppm) and carbonyl carbons (δ 168–169 ppm) confirm the benzoyl and acetamide groups. Mass spectrometry (e.g., ESI/APCI(+)) validates molecular weight (e.g., 347 Da) and fragmentation patterns. IR spectroscopy can further verify functional groups like C=O stretches (~1700 cm⁻¹) .

Advanced Data Contradiction Analysis

Q. Q4. How should researchers resolve discrepancies in reaction yields during scale-up?

Methodological Answer: Statistical design of experiments (DoE) can identify critical variables. As outlined in , factorial designs (e.g., 2^k or response surface methodology) test parameters like temperature, stoichiometry, and solvent polarity. For instance, conflicting yield data may arise from uncontrolled variables (e.g., moisture sensitivity). By systematically varying factors and analyzing variance (ANOVA), researchers isolate optimal conditions and mitigate batch-to-batch variability .

Basic Bioactivity Profiling

Q. Q5. What methodological framework is recommended for preliminary bioactivity screening?

Methodological Answer: Use in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition for quinoline derivatives). For analogous compounds ( ), bioactivity is assessed via enzyme inhibition assays (e.g., IC₅₀ determination) or cell viability tests (e.g., MTT assay). Dose-response curves and positive controls (e.g., AZD8931 in ) validate assay reliability. Ensure purity (>95%) via HPLC to exclude confounding effects from impurities .

Advanced Mechanistic Studies

Q. Q6. How can researchers elucidate the metabolic stability of this compound?

Methodological Answer: Combine in vitro microsomal assays (e.g., liver microsomes + NADPH) with LC-MS/MS metabolite profiling. For example, ’s safety protocols recommend identifying phase I/II metabolites (e.g., hydroxylation, glucuronidation) and quantifying half-life (t₁/₂). Computational tools (e.g., molecular docking) can predict cytochrome P450 interactions, while kinetic studies assess metabolic clearance rates .

Basic Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Follow OSHA/GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For acetamide derivatives ( ), first-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician if ingested. Store in a cool, dry environment with inert gas (N₂) to prevent degradation .

Advanced Reactor Design

Q. Q8. How can continuous-flow reactors improve the scalability of this synthesis?

Methodological Answer: Continuous-flow systems ( , RDF2050112) enhance heat/mass transfer and reduce reaction times. For example, a packed-bed reactor with immobilized catalysts (e.g., Pd/C for hydrogenation) can achieve higher yields compared to batch processes. Real-time monitoring (e.g., inline IR spectroscopy) enables dynamic adjustment of flow rates and temperatures, minimizing byproduct formation .

Basic Solubility Profiling

Q. Q9. What methods are recommended for determining solubility in preclinical studies?

Methodological Answer: Use shake-flask or nephelometry assays across solvents (e.g., DMSO, PBS). For acetamides ( ), solubility in CH₂Cl₂ or ethyl acetate informs recrystallization strategies. High-throughput screening (e.g., 96-well plates with UV/Vis detection) can rank solvents by saturation concentration, while computational tools (e.g., Hansen solubility parameters) predict miscibility .

Advanced Degradation Studies

Q. Q10. How should forced degradation studies be designed to assess stability under stress conditions?

Methodological Answer: Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV/MS ( ). For example, a 14-day stability study at 40°C/75% RH identifies major degradation pathways (e.g., hydrolysis of the acetamide bond) and informs formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.